4-(3-Chloropyrazin-2-YL)morpholine
Overview
Description
4-(3-Chloropyrazin-2-YL)morpholine is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 g/mol It is characterized by the presence of a morpholine ring substituted with a 3-chloropyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloropyrazin-2-YL)morpholine typically involves the reaction of 3-chloropyrazine with morpholine under specific conditions. One common method includes:
Reactants: 3-chloropyrazine and morpholine.
Catalysts: Often, a base such as potassium carbonate is used.
Solvents: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF).
Conditions: The mixture is heated to a temperature range of 80-100°C for several hours to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Chloropyrazin-2-YL)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products vary based on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring or morpholine moiety.
Scientific Research Applications
4-(3-Chloropyrazin-2-YL)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloropyrazin-2-YL)morpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- 4-(6-Chloropyrazin-2-YL)morpholine
- 4-(2-Chloropyrazin-3-YL)morpholine
Comparison:
- Structural Differences: The position of the chlorine atom on the pyrazine ring varies among these compounds, influencing their chemical reactivity and biological activity.
- Unique Properties: 4-(3-Chloropyrazin-2-YL)morpholine is unique due to its specific substitution pattern, which may confer distinct electronic properties and interaction profiles with biological targets .
Properties
IUPAC Name |
4-(3-chloropyrazin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTFLTGFVRRMBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608400 | |
Record name | 4-(3-Chloropyrazin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54126-40-8 | |
Record name | 4-(3-Chloropyrazin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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